3-((3,4-dichlorophenyl)sulfonyl)propanenitrile
Overview
Description
3-((3,4-Dichlorophenyl)sulfonyl)propanenitrile is a high-purity cyano-nitrile compound with a molecular weight of 264.12 g/mol . This compound is known for its unique chemical structure, which includes a dichlorophenyl group and a sulfonyl group attached to a propanenitrile backbone. It is widely used in advanced research and synthesis projects due to its versatile chemical properties .
Preparation Methods
The synthesis of 3-((3,4-dichlorophenyl)sulfonyl)propanenitrile typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
3-((3,4-Dichlorophenyl)sulfonyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding amine derivatives.
Scientific Research Applications
3-((3,4-Dichlorophenyl)sulfonyl)propanenitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((3,4-dichlorophenyl)sulfonyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the nitrile group can participate in hydrogen bonding and other interactions with biological molecules, further contributing to its biological effects .
Comparison with Similar Compounds
3-((3,4-Dichlorophenyl)sulfonyl)propanenitrile can be compared with other similar compounds, such as:
3-((3,4-Dichlorophenyl)sulfonyl)propanoate: This compound has a similar structure but contains a carboxylate group instead of a nitrile group.
3-((3,4-Dichlorophenyl)sulfonyl)propylamine: This compound has an amine group instead of a nitrile group, which affects its reactivity and biological activity.
3-((3,4-Dichlorophenyl)sulfonyl)propyl alcohol: This compound contains a hydroxyl group, making it more hydrophilic compared to the nitrile derivative.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)sulfonylpropanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO2S/c10-8-3-2-7(6-9(8)11)15(13,14)5-1-4-12/h2-3,6H,1,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFPHDYUFCETPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)CCC#N)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364836 | |
Record name | 3-(3,4-dichlorophenyl)sulfonylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5210-67-3 | |
Record name | 3-(3,4-dichlorophenyl)sulfonylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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